Enhanced Lipophilicity (XLogP3) of 3-Ethyl vs. 3-Methyl Azetidine Scaffolds
The 3-ethyl substituent on the azetidine ring increases the calculated lipophilicity (XLogP3) by 0.27 log units compared to its 3-methyl analog. This difference is crucial for optimizing membrane permeability and oral bioavailability in drug discovery campaigns [1][2].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.7 (tert-butyl 3-amino-3-ethylazetidine-1-carboxylate) |
| Comparator Or Baseline | 0.43 (tert-butyl 3-amino-3-methylazetidine-1-carboxylate, CAS 1158758-77-0) |
| Quantified Difference | ΔXLogP3 = +0.27 |
| Conditions | Calculated property using XLogP3 algorithm (PubChem release 2025.04.14) [1][2] |
Why This Matters
This quantifies the exact impact of the ethyl substituent on lipophilicity, a critical parameter for optimizing absorption and distribution in medicinal chemistry programs, allowing for data-driven selection over the methyl analog.
- [1] PubChem. (2025). Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate. CID 65816615. XLogP3-AA: 0.7. View Source
- [2] Chemsrc. (2024). tert-butyl 3-amino-3-methylazetidine-1-carboxylate (CAS 1158758-77-0). LogP: 0.43. View Source
